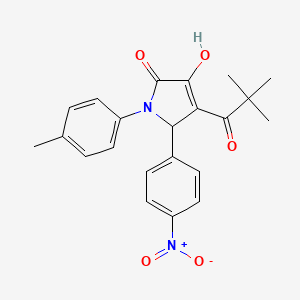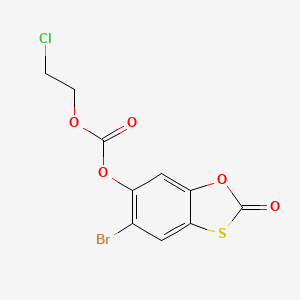![molecular formula C25H20ClN5O2S B11514230 1,1'-[1-(3-Chlorophenyl)-8,9-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3,6-diyl]diethanone](/img/structure/B11514230.png)
1,1'-[1-(3-Chlorophenyl)-8,9-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3,6-diyl]diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-ACETYL-1-(3-CHLOROPHENYL)-8,9-DIPHENYL-4-THIA-1,2,6,7,9-PENTAAZASPIRO[44]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE is a complex heterocyclic compound featuring a spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-ACETYL-1-(3-CHLOROPHENYL)-8,9-DIPHENYL-4-THIA-1,2,6,7,9-PENTAAZASPIRO[4.4]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the alkylation of tricyanopropene with phenacyl bromides in a dimethylformamide (DMF) solution under alkaline conditions. The reaction is carried out by adding phenacyl bromide to a solution of tricyanopropene in DMF, followed by stirring and subsequent precipitation of the product .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[6-ACETYL-1-(3-CHLOROPHENYL)-8,9-DIPHENYL-4-THIA-1,2,6,7,9-PENTAAZASPIRO[4.4]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[6-ACETYL-1-(3-CHLOROPHENYL)-8,9-DIPHENYL-4-THIA-1,2,6,7,9-PENTAAZASPIRO[4.4]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[6-ACETYL-1-(3-CHLOROPHENYL)-8,9-DIPHENYL-4-THIA-1,2,6,7,9-PENTAAZASPIRO[4.4]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3,8-Diaryl-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene)malononitrile: Shares a similar spiro structure and heterocyclic nature.
Indole Derivatives: Indoles are another class of heterocyclic compounds with significant biological activity.
Uniqueness: 1-[6-ACETYL-1-(3-CHLOROPHENYL)-8,9-DIPHENYL-4-THIA-1,2,6,7,9-PENTAAZASPIRO[44]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE is unique due to its specific arrangement of functional groups and the presence of a sulfur atom within the spiro structure
Properties
Molecular Formula |
C25H20ClN5O2S |
|---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
1-[6-acetyl-4-(3-chlorophenyl)-8,9-diphenyl-1-thia-3,4,6,7,9-pentazaspiro[4.4]nona-2,7-dien-2-yl]ethanone |
InChI |
InChI=1S/C25H20ClN5O2S/c1-17(32)24-28-31(22-15-9-12-20(26)16-22)25(34-24)29(21-13-7-4-8-14-21)23(27-30(25)18(2)33)19-10-5-3-6-11-19/h3-16H,1-2H3 |
InChI Key |
YIPBEERORDMYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C2(S1)N(C(=NN2C(=O)C)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 11-(5-chloro-2-thienyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepine-2-carboxylate](/img/structure/B11514148.png)

![N-(3-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11514161.png)
![2-[(3,5-Di-tert-butyl-4-chlorophenyl)sulfanyl]quinoline-4-carbonitrile](/img/structure/B11514175.png)
methanone](/img/structure/B11514181.png)
![9a-[(E)-2-(3-bromophenyl)ethenyl]-9,9-dimethyl-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one](/img/structure/B11514183.png)
![(2E)-2-(hydroxyimino)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanehydrazide](/img/structure/B11514191.png)
![methyl 4-[({[4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11514195.png)
![(4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B11514207.png)
![Imidazo[1,2-b]benzisothiazol-3(2H)-one, 2-(3-nitrobenzylidene)-, 5,5-dioxide](/img/structure/B11514212.png)
![(2Z)-2-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11514217.png)
![ethyl 6-benzyl-2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11514218.png)
![6-ethoxy-2-{[(E)-2-nitro-2-phenylethenyl]sulfanyl}-1,3-benzothiazole](/img/structure/B11514220.png)

